molecular formula C22H30N2OS B3815208 2-{1-(2-methylbenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol

2-{1-(2-methylbenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol

Cat. No. B3815208
M. Wt: 370.6 g/mol
InChI Key: YYNJKBKNUIFMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(2-methylbenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as MP-10 and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

MP-10 acts as a dopamine D2 receptor agonist, which means it binds to and activates these receptors in the brain. This leads to an increase in dopamine release, which is associated with feelings of pleasure and reward. MP-10 has also been found to have an affinity for other neurotransmitter receptors, including serotonin and norepinephrine receptors.
Biochemical and Physiological Effects:
MP-10 has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved memory retention. It has also been found to have potential analgesic properties, which may make it useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MP-10 in lab experiments is its high selectivity for dopamine D2 receptors, which allows for more precise targeting of these receptors in the brain. However, one of the limitations of using MP-10 is its potential to induce hyperactivity and other behavioral changes in animal models, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on MP-10, including investigating its potential as a treatment for drug addiction and Parkinson's disease, further exploring its analgesic properties, and studying its effects on other neurotransmitter systems in the brain. Additionally, there may be potential applications for MP-10 in the development of novel drugs for the treatment of psychiatric disorders such as depression and anxiety.

Scientific Research Applications

MP-10 has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for dopamine D2 receptors and has been investigated as a potential treatment for drug addiction and Parkinson's disease.

properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]-4-[(3-methylsulfanylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2OS/c1-18-6-3-4-8-20(18)16-24-12-11-23(17-21(24)10-13-25)15-19-7-5-9-22(14-19)26-2/h3-9,14,21,25H,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNJKBKNUIFMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-(2-Methylbenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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